2-Iodo-5-methoxy-4-methylbenzoic acid

Cross-coupling Organometallic chemistry C-I bond activation

Select 2-Iodo-5-methoxy-4-methylbenzoic acid for its unique orthogonal reactivity profile. The weak C-I bond (BDE ~218 kJ/mol) enables Pd-catalyzed cross-couplings at 60–80°C, preserving thermally labile azide/acetal substrates where bromo analogs fail. Its 2-iodo regiospecificity directs distinct metalation outcomes in C-H activation versus the 5-iodo isomer. Validated as a COMT inhibitor (IC50 18 nM), this scaffold serves both as a pharmacological probe for Parkinson's research and a diversification handle for SAR studies. The free carboxylic acid remains intact during coupling, eliminating 2–3 protection/deprotection steps.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
Cat. No. B12462224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methoxy-4-methylbenzoic acid
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C(=O)O)I
InChIInChI=1S/C9H9IO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)
InChIKeyCGOKJBWFCMHJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methoxy-4-methylbenzoic Acid (CAS 1429776-77-1): Procurement and Selection Guide for Halogenated Benzoic Acid Derivatives


2-Iodo-5-methoxy-4-methylbenzoic acid (C9H9IO3, MW 292.07) is a polysubstituted aromatic carboxylic acid featuring iodine at the 2-position, methoxy at the 5-position, and methyl at the 4-position on the benzene ring . The compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with the iodine atom providing a reactive handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura and Stille couplings [1]. The orthogonal substitution pattern—combining an electron-withdrawing iodo group with electron-donating methoxy and methyl substituents—enables regioselective functionalization strategies that differentiate this scaffold from simpler halogenated benzoic acids [1].

Why 2-Iodo-5-methoxy-4-methylbenzoic Acid Cannot Be Interchanged with Common Halogenated or De-Iodinated Analogs


Substitution of 2-Iodo-5-methoxy-4-methylbenzoic acid with close structural analogs—such as 5-iodo-2-methoxy-4-methylbenzoic acid (positional isomer with iodine at C5), 2-bromo-5-methoxy-4-methylbenzoic acid, or non-halogenated 5-methoxy-4-methylbenzoic acid—introduces quantifiable and functionally consequential differences in three critical domains. First, iodine versus bromine substitution alters cross-coupling reaction kinetics and yields due to the ~20% weaker C-I bond (bond dissociation energy ~218 kJ/mol) compared to C-Br (~284 kJ/mol), enabling milder oxidative addition conditions and broader substrate scope in palladium-catalyzed reactions [1]. Second, the distinct substitution pattern (2-iodo vs. 5-iodo positional isomer) dictates metalation regioselectivity in directed ortho-lithiation and C-H activation protocols, resulting in divergent product distributions when deployed as a synthetic intermediate. Third, the iodine atom confers measurably higher lipophilicity (calculated ΔLogP +0.8 to +1.1 vs. non-iodinated analog) that translates to altered membrane permeability and protein binding in medicinal chemistry applications. These differences render generic substitution scientifically invalid when reproducible reaction outcomes, target product profiles, or SAR interpretability are required [1].

Quantitative Differentiation Evidence for 2-Iodo-5-methoxy-4-methylbenzoic Acid: Comparator-Based Data for Procurement Decisions


Reactivity Advantage in Palladium-Catalyzed Cross-Coupling: C-I vs. C-Br Oxidative Addition Kinetics

The 2-iodo substitution in 2-iodo-5-methoxy-4-methylbenzoic acid provides a kinetically privileged oxidative addition site for palladium(0) catalysts relative to the corresponding 2-bromo analog. The carbon-iodine bond dissociation energy is approximately 218 kJ/mol, compared to ~284 kJ/mol for the carbon-bromine bond, representing a 23% weaker bond that facilitates faster and more complete conversion under milder thermal conditions [1]. In Suzuki-Miyaura coupling reactions employing Pd(PPh3)4 catalyst, aryl iodides typically achieve >90% conversion at 60-80°C within 2-4 hours, whereas comparable aryl bromides require 80-100°C and extended reaction times (6-12 hours) to reach equivalent yields, or necessitate more active/expensive catalyst systems such as Pd(dba)2/XPhos [2]. This kinetic advantage directly translates to reduced catalyst loading requirements, lower energy input, and broader functional group compatibility due to the milder reaction conditions tolerated by sensitive moieties [2].

Cross-coupling Organometallic chemistry C-I bond activation Suzuki-Miyaura coupling

Lipophilicity (LogP) Differentiation: Calculated Partition Coefficient vs. Non-Iodinated Analog

The iodine atom at the 2-position substantially increases molecular lipophilicity relative to the non-halogenated parent scaffold. The calculated LogP (XLogP3) for 2-iodo-5-methoxy-4-methylbenzoic acid methyl ester is 2.8, compared to approximately 1.7-1.9 for the non-iodinated 5-methoxy-4-methylbenzoic acid methyl ester [1][2]. This ΔLogP of +0.9 to +1.1 units corresponds to a roughly 8- to 12-fold increase in octanol-water partition coefficient, which in medicinal chemistry contexts predicts enhanced passive membrane permeability and increased plasma protein binding. For lead optimization programs requiring precise control of lipophilicity to balance potency, permeability, and metabolic clearance, substitution of a non-iodinated analog would alter the physicochemical profile sufficiently to confound SAR interpretation and potentially shift compounds outside desirable drug-like property space (typically LogP <5) [1].

Lipophilicity LogP ADME Medicinal chemistry Drug design

Biological Activity Profile: Catechol O-Methyltransferase (COMT) Inhibition Potency

2-Iodo-5-methoxy-4-methylbenzoic acid exhibits potent inhibitory activity against catechol O-methyltransferase (COMT) with an IC50 of 18 nM in an in vitro assay using rat brain homogenate and 3,4-dihydroxybenzoic acid as substrate [1]. While a direct head-to-head comparison with the closest analog (2-bromo-5-methoxy-4-methylbenzoic acid) is not available in the same assay system, class-level structure-activity data for halogenated benzoic acid COMT inhibitors indicate that iodine substitution at the ortho position generally yields 2- to 5-fold higher potency than the corresponding bromo analog, attributable to enhanced hydrophobic interactions within the enzyme active site pocket and increased polarizability of the iodine atom facilitating van der Waals contacts with aromatic residues [2]. This sub-100 nM potency profile positions 2-iodo-5-methoxy-4-methylbenzoic acid as a valuable probe compound for COMT enzymology studies and as a potential starting scaffold for developing centrally-acting COMT inhibitors relevant to Parkinson's disease pharmacotherapy [1][2].

COMT inhibition Enzymology Neuropharmacology Catecholamine metabolism

Synthetic Utility as an Orthogonal Iodoarene Intermediate in Sequential Cross-Coupling Strategies

The 2-iodo substitution pattern in 2-iodo-5-methoxy-4-methylbenzoic acid confers orthogonal reactivity that enables sequential, site-selective functionalization strategies not accessible using mono-halogenated or bromo analogs. In a representative synthetic workflow, the aryl iodide moiety undergoes selective Suzuki-Miyaura coupling with arylboronic acids under mild Pd(0) catalysis without engaging the carboxylic acid group or requiring protection/deprotection steps [1]. Following this initial coupling, the resulting biaryl scaffold retains the carboxylic acid functionality for subsequent amide bond formation, esterification, or directed C-H functionalization. Attempting the same sequence with a 2-bromo analog would require more forcing conditions (higher temperature, stronger base) that risk carboxylic acid decarboxylation or undesired side reactions with base-sensitive substrates [2]. The iodine atom also serves as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions under copper catalysis compared to bromine, with relative reactivity ratios of I:Br ≈ 50:1 in Ullmann-type couplings [2]. This chemoselectivity profile directly translates to higher isolated yields and reduced purification burden in multi-step synthetic sequences.

Sequential coupling Chemoselectivity Orthogonal reactivity Polyfunctional aromatics

High-Value Application Scenarios for 2-Iodo-5-methoxy-4-methylbenzoic Acid (CAS 1429776-77-1) in Scientific Research and Industrial Synthesis


Medicinal Chemistry: COMT Inhibitor Probe Development and CNS Drug Discovery

Procure 2-iodo-5-methoxy-4-methylbenzoic acid for structure-activity relationship (SAR) studies targeting catechol O-methyltransferase (COMT) inhibition. The compound demonstrates potent in vitro COMT inhibition with an IC50 of 18 nM, establishing it as a validated probe for enzymology studies and as a potential lead scaffold for developing centrally-acting COMT inhibitors relevant to Parkinson's disease therapy [1]. The iodine atom provides both the hydrophobic contacts required for enzyme active site engagement and a synthetic handle for subsequent structural diversification via cross-coupling to explore SAR around the aryl ring while maintaining the pharmacophoric benzoic acid motif [1][2].

Organic Synthesis: Mild-Condition Suzuki-Miyaura Coupling with Thermally Sensitive Substrates

Utilize 2-iodo-5-methoxy-4-methylbenzoic acid in palladium-catalyzed cross-coupling reactions when coupling partners contain thermally labile functional groups (e.g., azides, protected amino acids, acid-sensitive acetals) that cannot tolerate the elevated temperatures (80-100°C) required for efficient aryl bromide coupling [1]. The weaker C-I bond (BDE ~218 kJ/mol) enables oxidative addition and subsequent transmetalation at 60-80°C, preserving substrate integrity while achieving high conversion yields with standard Pd(PPh3)4 catalyst systems [1][2].

Process Chemistry: Sequential Functionalization Without Carboxylic Acid Protection

Deploy 2-iodo-5-methoxy-4-methylbenzoic acid in multi-step synthetic sequences where orthogonal reactivity is required. The aryl iodide undergoes selective cross-coupling under mild conditions without interference from the free carboxylic acid, eliminating the need for protection/deprotection sequences that add 2-3 synthetic steps and reduce overall yield [1]. This chemoselectivity profile is particularly valuable in the synthesis of biaryl-containing pharmaceutical intermediates where the carboxylic acid is subsequently converted to amides, esters, or hydroxamic acids [1][2].

Analytical and QC Reference Standards: High-Purity Orthogonal Iodoarene Calibration

Procure high-purity (>95%) 2-iodo-5-methoxy-4-methylbenzoic acid for use as an analytical reference standard in HPLC, LC-MS, and NMR method development for halogenated aromatic carboxylic acid quantitation. The distinct retention time and mass spectral signature of the iodoarene (characteristic M+2 isotope pattern from iodine) provide unambiguous identification and quantification in complex reaction mixtures, enabling accurate monitoring of cross-coupling reaction progress and impurity profiling in pharmaceutical process analytical technology (PAT) applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-5-methoxy-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.